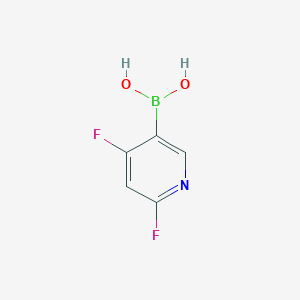
(4,6-Difluoropyridin-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,6-Difluoropyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C5H4BF2NO2. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4,6-Difluoropyridin-3-yl)boronic acid typically involves the borylation of a fluorinated pyridine derivative. One common method is the Miyaura borylation, where a halogenated pyridine reacts with bis(pinacolato)diboron in the presence of a palladium catalyst . The reaction is usually carried out under mild conditions, such as room temperature, to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process . Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions: (4,6-Difluoropyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.
Chan-Lam Coupling: This reaction involves the formation of carbon-nitrogen bonds using copper catalysts.
Oxidation and Reduction: The compound can undergo oxidation to form boronic esters or reduction to yield the corresponding alcohols.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Copper Catalysts: Employed in Chan-Lam coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed:
Biaryl Compounds: From Suzuki-Miyaura coupling.
Aminated Pyridines: From Chan-Lam coupling.
Boronic Esters and Alcohols: From oxidation and reduction reactions.
Aplicaciones Científicas De Investigación
(4,6-Difluoropyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (4,6-Difluoropyridin-3-yl)boronic acid primarily involves its ability to form stable covalent bonds with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired product . The presence of fluorine atoms enhances the reactivity and stability of the compound, making it a valuable tool in organic synthesis .
Comparación Con Compuestos Similares
(5,6-Difluoropyridin-3-yl)boronic acid: Similar structure but different fluorine substitution pattern.
6-Fluoro-3-pyridinylboronic acid: Another fluorinated pyridine boronic acid with a single fluorine atom.
4-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group instead of fluorine atoms on the pyridine ring.
Uniqueness: (4,6-Difluoropyridin-3-yl)boronic acid is unique due to its specific fluorine substitution pattern, which enhances its reactivity and selectivity in various chemical reactions. This makes it a valuable compound in the synthesis of complex organic molecules and in the development of new materials and pharmaceuticals .
Propiedades
Fórmula molecular |
C5H4BF2NO2 |
|---|---|
Peso molecular |
158.90 g/mol |
Nombre IUPAC |
(4,6-difluoropyridin-3-yl)boronic acid |
InChI |
InChI=1S/C5H4BF2NO2/c7-4-1-5(8)9-2-3(4)6(10)11/h1-2,10-11H |
Clave InChI |
JGBKSAXHGZBWTK-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN=C(C=C1F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


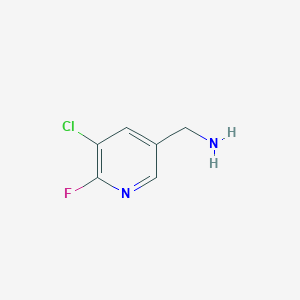
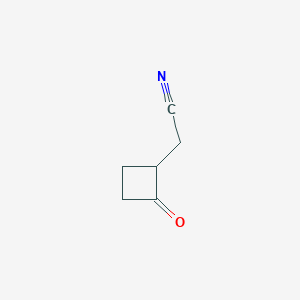
![2-(4,4-dimethylcyclohexyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B13453749.png)
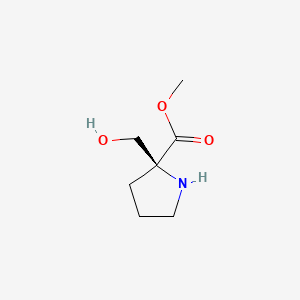
amine dihydrochloride](/img/structure/B13453767.png)
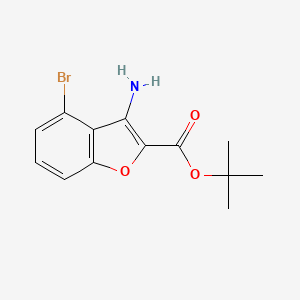
![Tert-butyl 2-[(5,6-dibromopyridin-2-yl)amino]acetate](/img/structure/B13453772.png)
![Ethyl 3-[(5-cyanopyridin-2-yl)oxy]oxetane-3-carboxylate](/img/structure/B13453780.png)
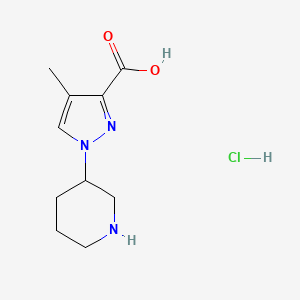
![2-{6-Oxaspiro[2.5]octan-5-yl}acetic acid](/img/structure/B13453787.png)
amino}-4,4-difluorobutanoic acid](/img/structure/B13453793.png)
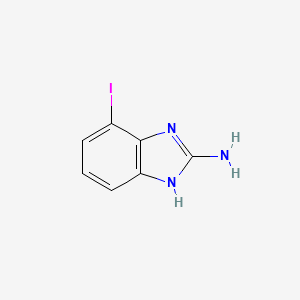

![5,5,7-trimethyl-2-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-ol hydrochloride](/img/structure/B13453818.png)
